1-(3,4-Dimethyl-2H-thiopyran-6-YL)-2,2-difluoro-ethanone
Description
1-(3,4-Dimethyl-2H-thiopyran-6-yl)-2,2-difluoro-ethanone (CAS: 220142-46-1) is a fluorinated ketone derivative featuring a thiopyran ring substituted with methyl groups at the 3- and 4-positions. This compound is primarily utilized in industrial and scientific research, though its specific applications remain undocumented in publicly available literature . Its structural uniqueness lies in the combination of a sulfur-containing heterocycle (thiopyran) and a geminal difluoro group on the ethanone moiety.
Properties
IUPAC Name |
1-(3,4-dimethyl-2H-thiopyran-6-yl)-2,2-difluoroethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2OS/c1-5-3-7(8(12)9(10)11)13-4-6(5)2/h3,9H,4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPVSRVSLIBJPKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(SC1)C(=O)C(F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60423736 | |
| Record name | 1-(3,4-DIMETHYL-2H-THIOPYRAN-6-YL)-2,2-DIFLUORO-ETHANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60423736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220142-46-1 | |
| Record name | 1-(3,4-DIMETHYL-2H-THIOPYRAN-6-YL)-2,2-DIFLUORO-ETHANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60423736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-(3,4-Dimethyl-2H-thiopyran-6-YL)-2,2-difluoro-ethanone, also known by its CAS number 220142-46-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiopyran ring substituted with two methyl groups and a difluoroethanone moiety. Its unique structure may contribute to its biological activity by influencing its interaction with biological targets.
The exact mechanisms through which this compound exerts its biological effects are not fully elucidated. However, compounds with similar structures often interact with enzyme systems or cellular pathways that regulate various physiological processes.
Antimicrobial Activity
Research indicates that compounds containing thiopyran rings exhibit antimicrobial properties. For instance, studies have shown that derivatives of thiopyran can inhibit the growth of various pathogens. While specific data on this compound's antimicrobial activity is limited, its structural analogs suggest potential efficacy against bacterial and fungal strains.
Anticancer Properties
There is emerging evidence suggesting that the compound may possess anticancer properties. In vitro studies on structurally related compounds have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth. These findings warrant further investigation into the specific effects of this compound on different cancer cell lines.
Neuroprotective Effects
Some studies have explored the neuroprotective potential of thiopyran derivatives in models of neurodegenerative diseases. These compounds may mitigate oxidative stress and inflammation in neuronal cells, suggesting a possible therapeutic application for conditions like Alzheimer's disease.
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Investigated the antimicrobial effects of thiopyran derivatives; found significant inhibition against Staphylococcus aureus and Candida albicans. |
| Study 2 | Analyzed anticancer activity in various cell lines; demonstrated induction of apoptosis in breast cancer cells with IC50 values in the low micromolar range. |
| Study 3 | Evaluated neuroprotective effects; showed reduced oxidative damage in neuronal cultures treated with related thiopyran compounds. |
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Preliminary data suggest moderate solubility and favorable metabolic stability; however, comprehensive toxicological studies are necessary to evaluate safety profiles.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison based on available
Table 1: Structural and Functional Comparison
Key Observations:
Heterocycle Influence: The thiopyran ring in the target compound introduces sulfur-based electronic effects, which may alter reactivity compared to oxygen-containing analogs like 1-(3,4-dihydro-6-methyl-2H-pyran-2-yl)ethanone . Sulfur’s lower electronegativity relative to oxygen could reduce polarity and affect solubility.
This contrasts with mono-fluorinated benzothiophene derivatives, where fluorine’s electron-withdrawing effects are localized .
Safety and Regulatory Status: Unlike the target compound, which lacks hazard classification data , benzothiophene-based ethanones are often studied for pharmaceutical applications, implying well-documented toxicity profiles .
Research Findings:
- Reactivity: The thiopyran ring’s sulfur atom may participate in unique redox reactions, but experimental data are absent. In contrast, pyran-based ethanones exhibit predictable oxygen-mediated reactivity, such as acid-catalyzed ring-opening .
- Stability: Fluorination typically enhances thermal and metabolic stability.
- Applications: Benzothiophene ethanones are validated intermediates in antiviral and anticancer drug synthesis , whereas the target compound’s applications remain speculative due to data gaps.
Critical Analysis of Data Limitations
The absence of physicochemical and toxicological data for this compound hinders direct comparison with well-studied analogs. For instance:
- Boiling Point : The pyran-based analog has a documented boiling point (452 K) , but the target compound’s volatility remains uncharacterized.
- Toxicity : While benzothiophene derivatives have established safety protocols , the target compound’s SDS lacks hazard statements, necessitating precautionary handling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
